molecular formula C26H23ClN4O2 B2947930 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea CAS No. 1189856-26-5

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea

Cat. No.: B2947930
CAS No.: 1189856-26-5
M. Wt: 458.95
InChI Key: XDUBMMPQYVMDEC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholinyl group, and a phenylquinolinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the quinoline derivative, followed by the introduction of the morpholinyl group and the chlorophenyl group. The final step involves the formation of the urea linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chlorophenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-(4-Chlorophenyl)propyl][2-(morpholin-4-yl)ethyl]amine
  • 1-(4-Chlorophenyl)propyl][2-methyl-2-(morpholin-4-yl)propyl]amine

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-morpholin-4-yl-2-phenylquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O2/c27-19-6-8-20(9-7-19)28-26(32)29-21-10-11-23-22(16-21)25(31-12-14-33-15-13-31)17-24(30-23)18-4-2-1-3-5-18/h1-11,16-17H,12-15H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUBMMPQYVMDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC3=C2C=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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